Chemical properties and stability of 2-Amino-3-bromo-6-methylbenzoic acid
Chemical properties and stability of 2-Amino-3-bromo-6-methylbenzoic acid
An In-depth Technical Guide to the Chemical Properties and Stability of 2-Amino-3-bromo-6-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is understood that in the landscape of chemical research and drug development, not all molecules come with a comprehensive dossier of established data. This is often the case for novel intermediates and building blocks. This guide addresses 2-Amino-3-bromo-6-methylbenzoic acid (CAS No. 1555265-22-9), a compound for which publicly available experimental data is limited.
This document has been structured to provide a thorough technical overview by integrating the available information on the target molecule with field-proven insights and data from structurally analogous compounds. By clearly delineating between direct and inferred data, this guide aims to serve as a reliable and practical resource for researchers, enabling informed decisions in experimental design, handling, and application of this versatile chemical entity.
Molecular Overview and Physicochemical Properties
2-Amino-3-bromo-6-methylbenzoic acid is a substituted anthranilic acid derivative. Its structure incorporates an amino group, a bromine atom, and a methyl group on the benzoic acid framework, presenting multiple points for chemical modification. The interplay of these functional groups—the electron-donating amino and methyl groups and the electron-withdrawing bromine and carboxylic acid groups—creates a unique electronic and steric environment that dictates its reactivity and physical properties.
Structural and General Properties
| Property | Value | Source |
| IUPAC Name | 2-amino-3-bromo-6-methylbenzoic acid | N/A |
| CAS Number | 1555265-22-9 | [1] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1][2] |
| Appearance | Powder (predicted) | [1] |
| Purity | Typically ≥95% | [1] |
| InChI Key | PZQRATMODGGVBY-UHFFFAOYSA-N | [1] |
Predicted and Comparative Physicochemical Data
Direct experimental data for the physicochemical properties of 2-Amino-3-bromo-6-methylbenzoic acid are not widely available. The following table includes predicted values and experimental data from a closely related isomer, 2-Amino-3-bromo-5-methylbenzoic acid, to provide a reasonable estimation.
| Property | Predicted/Comparative Value | Notes and Source |
| Melting Point | 204-208 °C | Experimental value for the 5-methyl isomer.[3] |
| Boiling Point | 350.2 ± 42.0 °C | Predicted value for the 5-methyl isomer.[4] |
| pKa | ~4.62 ± 0.10 | Predicted for the 5-methyl isomer. The pKa is influenced by the substituents on the ring.[4] |
| Solubility | Soluble in common organic solvents like methanol, ethanol, and DMSO.[5] | This is a general characteristic for similar substituted benzoic acids.[5] |
| XLogP3 | 2.4 | A computed value for the related 6-amino-3-bromo-2-methylbenzoic acid, indicating moderate lipophilicity.[6] |
Spectroscopic Characterization
A definitive structural confirmation and purity assessment of 2-Amino-3-bromo-6-methylbenzoic acid relies on a combination of spectroscopic techniques. While a complete set of spectra for this specific isomer is not publicly available, the expected spectral features can be inferred from analyses of its structural analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are predicted ¹H and ¹³C NMR chemical shifts, based on the analysis of 2-amino-3-methylbenzoic acid and other substituted benzoic acids.[7]
¹H NMR (Proton NMR):
-
Aromatic Protons (2H): Expected to appear as two distinct signals in the aromatic region (δ 7.0-8.0 ppm). The coupling between these protons would likely be observed as doublets.
-
Methyl Protons (3H): A singlet is expected in the upfield region, typically around δ 2.1-2.5 ppm.[5]
-
Amino Protons (2H): A broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
Carboxylic Acid Proton (1H): A broad singlet at a downfield chemical shift, typically above δ 10 ppm, which is exchangeable with D₂O.[5]
¹³C NMR (Carbon-13 NMR):
-
Carboxylic Acid Carbonyl: δ 165-175 ppm.[5]
-
Aromatic Carbons: Six distinct signals are expected in the range of δ 110-160 ppm. The carbons directly attached to the bromine, amino, and carboxylic acid groups will show characteristic shifts.[5]
-
Methyl Carbon: δ 15-25 ppm.[5]
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the various functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 3300-2500 (broad) |
| N-H stretch (Amino group) | 3500-3300 (two bands for primary amine) |
| C=O stretch (Carboxylic acid) | 1700-1680 |
| C=C stretch (Aromatic ring) | 1600-1450 |
| C-N stretch | 1350-1250 |
| C-Br stretch | 680-515 |
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 230 and 232 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of H₂O, CO, and COOH from the molecular ion. The mass spectrum of the non-brominated analogue, 2-amino-3-methylbenzoic acid, is available and can serve as a reference for fragmentation analysis.[8]
Chemical Stability and Handling
Thermal Stability
Substituted benzoic acids are generally stable crystalline solids at room temperature. The melting point of the closely related 2-amino-3-bromo-5-methylbenzoic acid is in the range of 204-208 °C, suggesting that the target compound also possesses high thermal stability.[3] Thermal decomposition would likely occur at temperatures significantly above the melting point.
Photostability
Aromatic amines can be susceptible to photodegradation, especially under UV irradiation.[9][10] This can lead to discoloration and the formation of impurities. It is therefore recommended to store 2-Amino-3-bromo-6-methylbenzoic acid in amber vials or otherwise protected from light, particularly when in solution.
pH Stability and Storage
As an amphoteric molecule, the stability of 2-Amino-3-bromo-6-methylbenzoic acid is influenced by pH. In strongly acidic or basic solutions, hydrolysis of the functional groups is a possibility over extended periods, although it is generally stable under typical laboratory conditions. For long-term storage, it is recommended to keep the compound as a solid in a cool, dry, and dark place.[11] Studies on other aromatic amines in urine samples have shown that storage at low temperatures (e.g., -70 °C) is effective in preventing degradation for extended periods.[12]
Reactivity and Synthetic Applications
The three functional groups on 2-Amino-3-bromo-6-methylbenzoic acid offer distinct and versatile reactivity for synthetic transformations.
Caption: Reactivity of 2-Amino-3-bromo-6-methylbenzoic acid.
-
Amino Group: The primary aromatic amine can undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.[13][14] It can also act as a nucleophile in acylation and sulfonylation reactions.
-
Carboxylic Acid Group: This group can be converted into esters, amides, or acid chlorides, providing a handle for further molecular elaboration.
-
Bromo Group: The bromine atom is well-suited for participation in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.
Experimental Protocols
The following protocols are adapted from established procedures for structurally similar compounds and provide a robust starting point for the synthesis and analysis of 2-Amino-3-bromo-6-methylbenzoic acid.
Synthesis Protocol: Bromination of 2-Amino-6-methylbenzoic acid
This protocol is based on the bromination of a closely related precursor.
Caption: Workflow for the synthesis of 2-Amino-3-bromo-6-methylbenzoic acid.
Materials:
-
2-Amino-6-methylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or Glacial Acetic Acid
-
Ice water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-6-methylbenzoic acid in a suitable volume of DMF or glacial acetic acid.
-
Reagent Addition: To this solution, add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise at room temperature to control any initial exotherm.
-
Reaction: Stir the mixture at room temperature or heat gently to 50-60 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing ice-water to precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove any remaining solvent and unreacted reagents, and dry under vacuum to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Analytical Protocol: HPLC Method Development
A validated HPLC method is essential for assessing the purity of 2-Amino-3-bromo-6-methylbenzoic acid. The following method is a starting point for development, based on protocols for similar aminobenzoic acids.[15][16]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 or C8 column (e.g., 5 µm particle size, 4.6 x 150 mm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (likely in the 250-280 nm range).
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Accurately weigh a small amount of the compound.
-
Dissolve in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Safety Information
While a comprehensive toxicological profile for 2-Amino-3-bromo-6-methylbenzoic acid is not available, data from structurally related compounds and supplier safety information suggest the following precautions should be taken.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Pictograms: GHS07 (Exclamation mark).[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Amino-3-bromo-6-methylbenzoic acid is a valuable building block for organic synthesis, offering a unique combination of reactive functional groups. While detailed experimental data for this specific isomer is still emerging, this guide provides a comprehensive overview of its predicted and inferred properties, stability considerations, and practical experimental protocols based on sound chemical principles and data from closely related analogues. By leveraging this information, researchers and developers can confidently incorporate this compound into their synthetic and discovery workflows.
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